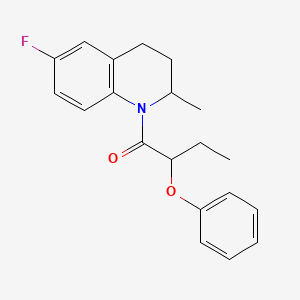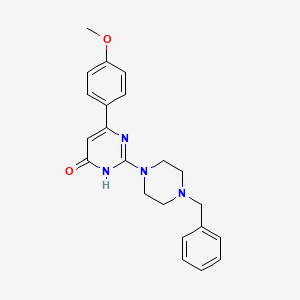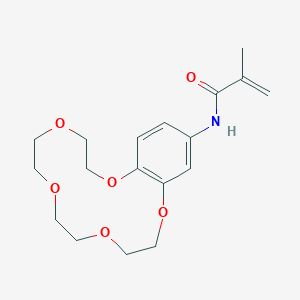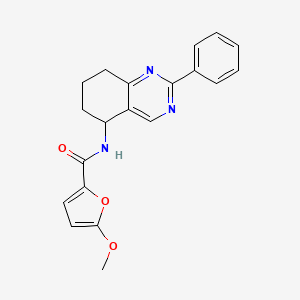![molecular formula C16H15N5O2 B5972108 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol](/img/structure/B5972108.png)
4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol is a chemical compound that belongs to the class of triazine derivatives. It is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been extensively studied for its potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol involves its binding to the ATP-binding site of 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol. This binding prevents the phosphorylation of the retinoblastoma protein (Rb), which is involved in cell cycle regulation. Inhibition of Rb phosphorylation leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its potential use in cancer therapy, 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol has also been studied for its effects on other biochemical and physiological processes. It has been shown to inhibit the replication of hepatitis B virus and the growth of Plasmodium falciparum, the parasite that causes malaria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol in lab experiments is its potent inhibitory activity against 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol. This makes it a valuable tool for studying cell cycle regulation and the effects of CDK inhibition on cellular processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol. One area of focus is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, further research is needed to understand the full range of biochemical and physiological effects of this compound and its potential use in treating other diseases beyond cancer.
Métodos De Síntesis
The synthesis of 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol involves the reaction of 4-methoxyaniline with cyanogen bromide to form 4-cyano-2-methoxyaniline. This intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine in the presence of a base to form the desired product.
Aplicaciones Científicas De Investigación
4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol, which are involved in cell cycle regulation and are often overexpressed in cancer cells. Inhibition of 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol can lead to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
6-anilino-4-(4-methoxyanilino)-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-13-9-7-12(8-10-13)18-15-19-14(20-16(22)21-15)17-11-5-3-2-4-6-11/h2-10H,1H3,(H3,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHWHDYMGWXZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=O)NC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5972042.png)
![N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea](/img/structure/B5972054.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea](/img/structure/B5972065.png)


![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}glycine](/img/structure/B5972081.png)

![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5972083.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972087.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972095.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-3-furancarboxamide](/img/structure/B5972111.png)

![1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5972120.png)